molecular formula C9H7BrF2O2 B8074562 Methyl 3-bromo-5-(difluoromethyl)benzoate

Methyl 3-bromo-5-(difluoromethyl)benzoate

Cat. No.: B8074562
M. Wt: 265.05 g/mol
InChI Key: MRHOGFABUVBCBQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(difluoromethyl)benzoate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of benzoic acid, featuring a bromine atom and a difluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(difluoromethyl)benzoate typically involves the bromination and difluoromethylation of a benzoate precursor. One common method includes the use of bromine and a difluoromethylating agent under controlled conditions to achieve the desired substitution on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of these industrial methods are often proprietary and tailored to the production capabilities of the manufacturing facility .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(difluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Methyl 3-bromo-5-(difluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(difluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its reactivity and interactions in chemical and biological systems. This combination of substituents provides distinct advantages in various applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

methyl 3-bromo-5-(difluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHOGFABUVBCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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